![molecular formula C19H17BrN2OS B3299451 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 899910-78-2](/img/structure/B3299451.png)
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione
Overview
Description
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione, also known as BBIT, is a novel compound with potential applications in scientific research. BBIT is a member of the imidazole family of compounds and has been shown to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of bacterial and fungal cell membranes. 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have a broad spectrum of activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. Additionally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione in lab experiments is its broad spectrum of activity against various bacterial and fungal strains. Additionally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have inhibitory effects on certain enzymes, making it a potential tool for studying enzyme kinetics. One limitation of using 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research involving 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione. One area of interest is the development of new antimicrobial agents based on 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione. Additionally, further research is needed to fully understand the mechanism of action of 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione and its effects on various biological processes. Finally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione may have potential applications in the treatment of various diseases, including Alzheimer's disease and cancer, and further research is needed to explore these possibilities.
Scientific Research Applications
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has potential applications in scientific research as a tool for studying various biological processes. It has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have inhibitory effects on certain enzymes, making it a potential tool for studying enzyme kinetics.
properties
IUPAC Name |
[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-3-19(2)21-16(13-9-11-15(20)12-10-13)18(24)22(19)17(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGUAVVBTDPPLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.